![molecular formula C25H17ClN2O5 B4728520 2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B4728520.png)
2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the quinolinecarboxylate family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair, thereby preventing the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit cytotoxic effects on cancer cells and antimicrobial effects on bacteria and viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs with antitumor, antibacterial, and antiviral activities. Another advantage is its relative ease of synthesis using commercially available starting materials. However, a limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research and development of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate. One direction is to investigate its mechanism of action and identify the specific enzymes it targets. Another direction is to optimize its structure to improve its potency and selectivity against cancer cells and microorganisms. Additionally, the compound could be tested in animal models to evaluate its efficacy and toxicity in vivo. Finally, the development of analogs and derivatives of this compound could lead to the discovery of new drugs with improved properties.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antibacterial, and antiviral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been reported to be active against bacteria such as Staphylococcus aureus and Escherichia coli, and viruses such as herpes simplex virus type 1 and human immunodeficiency virus type 1.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-3-2-4-20-21(13-22(27-24(15)20)16-5-9-18(26)10-6-16)25(30)33-14-23(29)17-7-11-19(12-8-17)28(31)32/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYLKYLRSPJDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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